N-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-METHYLBENZAMIDE
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Overview
Description
N-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-METHYLBENZAMIDE is a chemical compound with the molecular formula C16H14ClN3O2S and a molecular weight of 347.81926 g/mol This compound is known for its unique structure, which includes a chloro-substituted benzamide group and a hydrazino-linked carbothioyl group
Preparation Methods
The synthesis of N-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-METHYLBENZAMIDE typically involves the reaction of 4-chlorobenzoyl chloride with 2-(2-methylbenzoyl)hydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with carbon disulfide to form the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
N-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-METHYLBENZAMIDE can be compared with other similar compounds, such as:
4-chloro-N-{[2-(4-methylbenzoyl)hydrazino]carbothioyl}benzamide: This compound has a similar structure but with a different substitution pattern on the benzoyl group.
4-chloro-N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}benzamide: This compound has a similar core structure but may exhibit different reactivity and biological activity due to variations in the substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and hydrazino groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14ClN3O2S |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-chloro-N-[[(2-methylbenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10-4-2-3-5-13(10)15(22)19-20-16(23)18-14(21)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,19,22)(H2,18,20,21,23) |
InChI Key |
LFFMQSQMAXFBTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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